4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dihydroisoquinoline moiety, which is known for its biological and pharmacological properties. The compound’s structure includes a benzamide core, which is often associated with various therapeutic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide can be achieved through a multi-step processThe reaction conditions typically involve mild temperatures and the use of suitable solvents to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the overall yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides and isoquinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating conditions such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may act as an inhibitor of aldo-keto reductase, which is involved in the metabolism of steroids and other compounds .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibition of aldo-keto reductase.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Used in the synthesis of α-amino acids.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a dihydroisoquinoline moiety with a benzamide core makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C31H30N2OS |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C31H30N2OS/c1-23-19-25(22-35-29-9-3-2-4-10-29)13-16-30(23)32-31(34)27-14-11-24(12-15-27)20-33-18-17-26-7-5-6-8-28(26)21-33/h2-16,19H,17-18,20-22H2,1H3,(H,32,34) |
InChI Key |
BSCGVOKSECGGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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